
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid, also known as HPCA, is a cyclopropane derivative that has shown potential in various scientific research applications. This compound is of interest due to its unique structure and potential biological activity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Novel Compounds : (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid has been used in the synthesis of new chemical compounds. For example, Lu Xin-y (2013) described the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid, a novel tobacco flavor, through a process involving chlorine-addition, cyclopropanation reaction, Krapcho decarboxylation, and demethylation under mild reaction conditions with conveniently available reagents (Lu Xin-y, 2013).
Structural and Conformation Studies : The structure and conformation of similar cyclopropanecarboxylic acid derivatives have been determined using X-ray methods to understand their chemical properties better. Korp, Bernal, and Fuchs (1983) analyzed the structures of cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid and related compounds (J. Korp, I. Bernal, R. Fuchs, 1983).
Biomedical and Pharmaceutical Applications
Development of Pharmaceuticals : This compound has seen applications in the pharmaceutical industry, particularly in the synthesis of amino acids and protease inhibitors. Sato et al. (2016) discussed the synthesis of (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid, a key unit in hepatitis C virus protease inhibitors, highlighting the demand for its asymmetric synthesis (Tatsunori Sato et al., 2016).
Conformationally Restricted Analogues for Biomedical Studies : The cyclopropane ring has been utilized to restrict the conformation of biologically active compounds, potentially enhancing activity and facilitating studies of bioactive conformations. Kazuta, Matsuda, and Shuto (2002) designed and synthesized (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as analogues of histamine (Yuji Kazuta, A. Matsuda, S. Shuto, 2002).
Environmental and Analytical Research
- Environmental Exposure Analysis : Research has also focused on understanding environmental exposure to related cyclopropane compounds. Silva et al. (2013) investigated the exposure to 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a compound with structural similarities, by measuring its oxidative metabolites in human urine (MANORI J. Silva et al., 2013).
Chemical Synthesis and Development
- Asymmetric Synthesis Techniques : The asymmetric synthesis of cyclopropane derivatives has been a subject of significant research. Zhu et al. (2018) described the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester using a newly isolated Sphingomonas aquatilis, emphasizing the high demand for such synthesis methods in drug research and development (Shaozhou Zhu, Ying Shi, Xinyu Zhang, Guojun Zheng, 2018).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZRHXKNIDKRBY-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2761852.png)
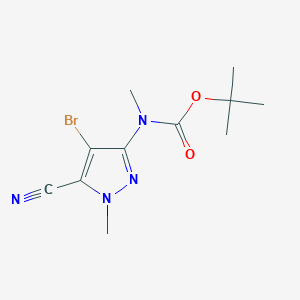

![tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate](/img/structure/B2761857.png)
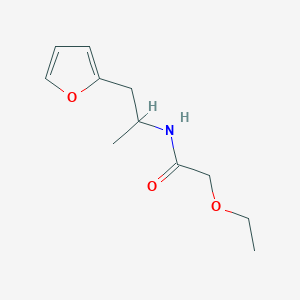

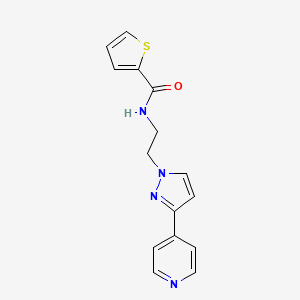
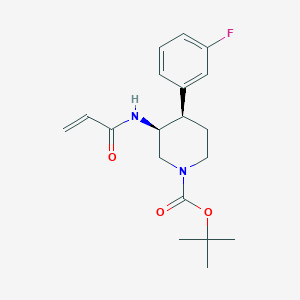
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide](/img/structure/B2761864.png)
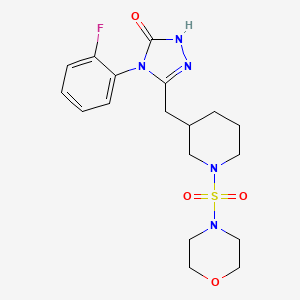
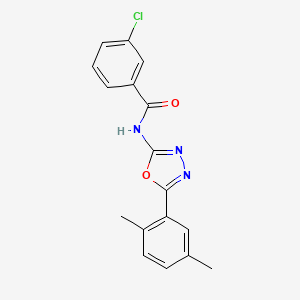

![N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2761872.png)
![(E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2761873.png)